molecular formula C10H14O B036042 Perillaldehyde CAS No. 2111-75-3

Perillaldehyde

Cat. No.: B036042
CAS No.: 2111-75-3
M. Wt: 150.22 g/mol
InChI Key: RUMOYJJNUMEFDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Perillaldehyde, also known as perillic aldehyde or perilla aldehyde, is a natural organic compound predominantly found in the annual herb perilla. It is also present in various other plants and essential oils. This compound is a monoterpenoid containing an aldehyde functional group. It is known for its mint-like, cinnamon odor and is primarily responsible for the flavor of perilla .

Preparation Methods

Synthetic Routes and Reaction Conditions

Perillaldehyde can be synthesized through several methods. One common method involves the oxidation of perillyl alcohol using oxidizing agents such as potassium permanganate or chromium trioxide. Another method involves the isomerization of limonene, a naturally occurring terpene, in the presence of acidic catalysts .

Industrial Production Methods

Industrial production of this compound often involves the extraction from perilla essential oil. The extraction process typically includes hydrodistillation, where the essential oil is distilled from the plant material, followed by purification steps such as adsorption and desorption using macroporous resins .

Chemical Reactions Analysis

Types of Reactions

Perillaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biological Activities

1.1 Antifungal Properties

Perillaldehyde exhibits potent antifungal activity against various fungal species, including Aspergillus flavus, Aspergillus niger, and Candida albicans. Studies have demonstrated that PAE can inhibit fungal growth and trigger apoptosis through a metacaspase-dependent pathway, making it a promising candidate for food preservation and therapeutic applications in treating fungal infections .

1.2 Antioxidant Effects

Research indicates that this compound possesses significant antioxidant properties. It activates the nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway, which is crucial for cellular defense against oxidative stress. This mechanism is particularly relevant in managing inflammatory skin diseases and conditions related to oxidative damage .

1.3 Anti-inflammatory Activity

PAE has been shown to modulate inflammatory responses by inhibiting the release of pro-inflammatory cytokines. For instance, it can reduce the release of CCL2 chemokine in human keratinocytes exposed to environmental toxins . Its anti-inflammatory effects extend to various biological systems, suggesting its potential in treating chronic inflammatory diseases.

Pharmaceutical Applications

2.1 Drug Development

Due to its diverse pharmacological properties, this compound is being explored as a potential ingredient in drug formulations aimed at treating cancer, depression, and other inflammatory conditions. Animal studies have indicated its anticancer and antidepressant effects, supporting its use in developing new therapeutic agents .

2.2 Traditional Medicine

In traditional medicine, particularly in East Asia, this compound has been used for centuries for its health benefits. Its incorporation into herbal formulations highlights its historical significance and ongoing relevance in contemporary pharmacotherapy .

Food Industry Applications

3.1 Food Preservation

This compound's antifungal and antioxidant properties make it an effective natural preservative in the food industry. It can prolong shelf life by inhibiting microbial growth and oxidative spoilage, thus enhancing food safety and quality .

3.2 Flavoring Agent

As a component of essential oils, this compound is also used as a flavoring agent in food products due to its pleasant aroma and taste profile. Its application extends to both culinary uses and commercial food production .

Safety Profile

This compound is classified as "generally recognized as safe" (GRAS) when used in moderate amounts. However, excessive consumption may lead to minor adverse effects, underscoring the importance of dosage regulation in its applications .

Case Studies

Study Focus Findings
Uchi et al., 2018Antioxidant ActivityPAE inhibits AHR activation and ROS production in keratinocytes, suggesting potential for managing oxidative stress-related skin disorders .
Li et al., 2020Antifungal EfficacyDemonstrated direct fungicidal activity against Aspergillus fumigatus, indicating therapeutic potential for keratitis treatment .
Huang et al., 2024Food PreservationEvaluated PAE's effectiveness as a natural preservative, confirming significant antifungal activity against foodborne pathogens .

Mechanism of Action

Perillaldehyde exerts its effects through several mechanisms:

Comparison with Similar Compounds

Perillaldehyde is often compared with other monoterpenoids such as:

This compound is unique due to its strong odor and flavor, as well as its potent antifungal and antimicrobial activities, which are not as pronounced in its similar compounds .

Biological Activity

Perillaldehyde (PAE) is a monoterpene aldehyde primarily derived from the essential oil of Perilla frutescens, a plant widely used in traditional medicine and culinary applications. Recent studies have highlighted its diverse biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound is characterized by its unique chemical structure, which contributes to its biological activities. The molecular formula is C10H10OC_{10}H_{10}O, and it possesses a distinctive aromatic aldehyde group that plays a crucial role in its interaction with biological systems.

Antioxidant Activity

This compound exhibits significant antioxidant properties, which are vital for combating oxidative stress in cells. Studies have shown that PAE can enhance the expression of antioxidant proteins and reduce reactive oxygen species (ROS) levels in various cellular models.

  • Case Study : A study demonstrated that PAH treatment improved antioxidant enzyme activities in vaginal tissues affected by Candida albicans infection, thus protecting against oxidative damage .

Antimicrobial Effects

This compound has been recognized for its antimicrobial properties against various pathogens. It has shown effectiveness in inhibiting the growth of fungi and bacteria.

  • Research Findings : PAE was found to suppress the transformation of Candida albicans from yeast to hyphal forms, indicating its potential as an antifungal agent .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is notable. It has been shown to inhibit pro-inflammatory cytokines and modulate immune responses.

  • Research Findings : In a study involving vulvovaginal candidiasis, PAE significantly reduced IL-1β release and inhibited apoptosis induced by fungal invasion .

Anticancer Properties

This compound has garnered attention for its anticancer effects, particularly in prostate cancer. Research indicates that it can inhibit tumor progression and metastasis.

  • Case Study : A study on prostate cancer cells demonstrated that PAH treatment reduced cell proliferation and migration while downregulating stem cell markers like CD133 and CD44 .

Radioprotective Effects

Recent studies suggest that this compound may offer protection against radiation-induced injuries. It activates the Nrf2 signaling pathway, which is crucial for cellular defense against oxidative stress.

  • Research Findings : In animal models exposed to ionizing radiation, PAH treatment mitigated intestinal injury by inhibiting ferroptosis and promoting the survival of crypt cells .

Table 1: Summary of Biological Activities of this compound

Activity TypeEffectivenessReference
AntioxidantEnhances antioxidant enzyme expression
AntimicrobialInhibits Candida albicans growth
Anti-inflammatoryReduces IL-1β levels
AnticancerInhibits tumor progression in prostate cancer
RadioprotectiveMitigates intestinal injury from radiation

The biological activities of this compound are mediated through several mechanisms:

  • Nrf2 Activation : PAE enhances the expression of Nrf2, a transcription factor that regulates antioxidant responses.
  • Inhibition of Inflammatory Pathways : It downregulates pro-inflammatory cytokines and modulates immune responses.
  • Antimicrobial Action : PAE disrupts microbial cell membranes and inhibits biofilm formation.
  • Anticancer Mechanisms : It induces apoptosis in cancer cells and inhibits angiogenesis.

Properties

IUPAC Name

4-prop-1-en-2-ylcyclohexene-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-8(2)10-5-3-9(7-11)4-6-10/h3,7,10H,1,4-6H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUMOYJJNUMEFDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CCC(=CC1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6051855
Record name Perillaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6051855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid, Pale, yellowish oily liquid; powerful, fatty-spicy, oily-herbaceous odour
Record name Perillyl aldehyde
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003647
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name p-Mentha-1,8-dien-7-al
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/906/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

238.00 to 240.00 °C. @ 760.00 mm Hg
Record name Perillyl aldehyde
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003647
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble in water; soluble in alcohols and oils, Miscible at room temperature (in ethanol)
Record name p-Mentha-1,8-dien-7-al
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/906/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.948-0.956
Record name p-Mentha-1,8-dien-7-al
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/906/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

2111-75-3, 5503-12-8
Record name Perillaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2111-75-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Perillaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002111753
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PERILLALDEHYDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138642
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Cyclohexene-1-carboxaldehyde, 4-(1-methylethenyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Perillaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6051855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-isopropenylcyclohex-1-enecarbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.639
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (+)-Perillaaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PERILLALDEHYDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6EQL0XA86G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Perillyl aldehyde
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003647
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

< 25 °C
Record name Perillyl aldehyde
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003647
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

(S)-(−)-Perillyl alcohol (300 mg, 2.0 mmol) was dissolved in benzene (1 mL), added with aluminum isopropoxide (40 mg, 0.1 eq, 0.20 mmol) and 2-nitrobenzaldehyde (390 mg, 1.3 eq, 2.6 mmol) and stirred at room temperature for 2 hours. The reaction mixture was added with ethyl acetate and made acidic with addition of 2 N hydrochloric acid, and then the organic layer was separated. Subsequently, the organic layer was washed with saturated brine and dried over magnesium sulfate. The solvent was evaporated in vacuo, and the residue was purified by silica gel column chromatography (hexane:ethyl acetate=30:1) to obtain 250 mg (yield: 84%) of the title compound as yellow oil.
Name
(S)-(−)-Perillyl alcohol
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Name
aluminum isopropoxide
Quantity
40 mg
Type
reactant
Reaction Step Two
Quantity
390 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
84%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Perillaldehyde
Reactant of Route 2
Perillaldehyde
Reactant of Route 3
Perillaldehyde
Reactant of Route 4
Perillaldehyde
Reactant of Route 5
Perillaldehyde
Reactant of Route 6
Perillaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.